5-bromo-N,3-dimethylpyrazin-2-amine
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Overview
Description
5-bromo-N,3-dimethylpyrazin-2-amine: is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol . It is a derivative of pyrazine, characterized by the presence of a bromine atom at the 5-position and two methyl groups at the N and 3 positions of the pyrazine ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N,3-dimethylpyrazin-2-amine typically involves the bromination of N,3-dimethylpyrazin-2-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-bromo-N,3-dimethylpyrazin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of N,3-dimethylpyrazin-2-amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.
Oxidation Reactions: Oxidation products may include pyrazine N-oxides or other oxidized derivatives.
Reduction Reactions: The primary product is N,3-dimethylpyrazin-2-amine.
Scientific Research Applications
Chemistry: 5-bromo-N,3-dimethylpyrazin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of brominated pyrazines on biological systems. It is also employed in the development of bioactive molecules and enzyme inhibitors .
Medicine: Its derivatives are investigated for their pharmacological properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-bromo-N,3-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyrazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
- 5-bromo-N,3-dimethylpyridin-2-amine
- 2,3-diamino-5-bromopyridine
- 5-bromo-2,3-dimethylpyrazine
Comparison: Compared to similar compounds, 5-bromo-N,3-dimethylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
5-Bromo-N,3-dimethylpyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C6H9BrN4
- CAS Number : 2089258-74-0
The presence of a bromine atom and two methyl groups on the pyrazine ring significantly influences its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. In vitro assays showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 50 |
Enzyme Inhibition
The compound has been identified as a selective inhibitor of certain enzymes involved in cancer progression. Specifically, it targets cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition profile suggests that it could be developed as a therapeutic agent for cancer treatment.
This compound's mechanism of action involves binding to specific active sites on target enzymes or receptors. The bromine atom enhances hydrophobic interactions, while the dimethyl groups may stabilize the binding conformation. This dual interaction is critical for its inhibitory effects on CDKs and other molecular targets.
Case Studies
- Cancer Cell Lines : In a study involving various cancer cell lines, including glioblastoma and breast cancer, treatment with this compound resulted in a significant reduction in cell viability. The IC50 values ranged from 5 to 15 µM across different cell types.
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to reduced tumor growth rates compared to control groups. Histological analysis revealed decreased proliferation markers in treated tissues.
Safety and Toxicology
Preliminary toxicological evaluations indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully assess its long-term effects and potential toxicity in humans.
Properties
IUPAC Name |
5-bromo-N,3-dimethylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-4-6(8-2)9-3-5(7)10-4/h3H,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMOVNFDTJIDTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1NC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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